molecular formula C17H18N6O4S2 B2600694 2-((5-(4-(furan-2-carbonyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide CAS No. 1172506-93-2

2-((5-(4-(furan-2-carbonyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide

Cat. No.: B2600694
CAS No.: 1172506-93-2
M. Wt: 434.49
InChI Key: ILLMJIDMUKCFFG-UHFFFAOYSA-N
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Description

This compound is a heterocyclic small molecule featuring a 1,3,4-thiadiazole core linked to a piperazine moiety substituted with a furan-2-carbonyl group. A thioacetamide bridge connects the thiadiazole to a 5-methylisoxazole terminal group. Its synthesis likely involves nucleophilic substitution reactions between thiadiazole-thiol intermediates and acetamide precursors, as seen in analogous compounds .

Properties

IUPAC Name

2-[[5-[4-(furan-2-carbonyl)piperazin-1-yl]-1,3,4-thiadiazol-2-yl]sulfanyl]-N-(5-methyl-1,2-oxazol-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N6O4S2/c1-11-9-13(21-27-11)18-14(24)10-28-17-20-19-16(29-17)23-6-4-22(5-7-23)15(25)12-3-2-8-26-12/h2-3,8-9H,4-7,10H2,1H3,(H,18,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILLMJIDMUKCFFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)NC(=O)CSC2=NN=C(S2)N3CCN(CC3)C(=O)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N6O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((5-(4-(furan-2-carbonyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide typically involves multi-step organic reactions. A general synthetic route might include:

    Formation of the Thiadiazole Core: This can be achieved by reacting thiosemicarbazide with an appropriate carboxylic acid derivative under acidic conditions to form the 1,3,4-thiadiazole ring.

    Attachment of the Piperazine Moiety: The piperazine ring can be introduced via nucleophilic substitution reactions, often using a halogenated precursor.

    Incorporation of the Furan Ring: The furan-2-carbonyl group can be attached to the piperazine through acylation reactions.

    Formation of the Isoxazole Ring: This can be synthesized via cyclization reactions involving hydroxylamine and an appropriate diketone.

    Final Coupling: The thiadiazole and isoxazole intermediates are coupled through a thioether linkage, typically using thiolating agents and coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiadiazole ring, forming sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl groups, potentially converting them to alcohols.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the piperazine and thiadiazole moieties.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution Reagents: Alkyl halides, acyl chlorides, and various nucleophiles.

Major Products

    Oxidation Products: Sulfoxides, sulfones.

    Reduction Products: Alcohols, amines.

    Substitution Products: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its unique structural features and reactivity. It serves as a model compound for understanding the behavior of multi-functionalized heterocycles in organic synthesis.

Biology

Biologically, the compound is investigated for its potential as a pharmacophore. Its diverse functional groups allow it to interact with various biological targets, making it a candidate for drug development.

Medicine

In medicine, the compound is explored for its potential therapeutic effects. It may exhibit antimicrobial, anti-inflammatory, or anticancer activities, depending on its interaction with specific biological pathways.

Industry

Industrially, the compound could be used as an intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical industry.

Mechanism of Action

The mechanism of action of 2-((5-(4-(furan-2-carbonyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The compound’s functional groups allow it to form hydrogen bonds, hydrophobic interactions, and covalent bonds with these targets, modulating their activity and leading to biological effects.

Comparison with Similar Compounds

N-(5-(4-Chlorophenyl)-1,3,4-Thiadiazol-2-yl)-2-(4-(Furan-2-Carbonyl)Piperazin-1-yl) Acetamide (Compound 4h, )

  • Structural Differences : The target compound replaces the 4-chlorophenyl group on the thiadiazole with a thio-linked acetamide chain terminating in 5-methylisoxazole.
  • Physicochemical Properties : Compound 4h has a melting point of 180–182°C, compared to the target compound’s unreported value. The furan-2-carbonyl group is shared, suggesting similar π-π stacking capabilities, but the thioether linkage in the target may enhance metabolic stability .
  • Synthetic Routes : Both compounds likely use piperazine-functionalized intermediates, but the target compound requires additional steps for thiol-alkylation to attach the isoxazole group .

2-((5-(4-(Cyclopropanecarbonyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide ()

  • Structural Differences : The cyclopropanecarbonyl group replaces the furan-2-carbonyl on piperazine. Cyclopropane’s strain and lipophilicity may alter membrane permeability compared to the furan’s planar, aromatic structure.
  • Implications for Bioactivity : The furan’s electron-rich ring could enhance hydrogen bonding with targets like kinases or GPCRs, whereas the cyclopropane may favor hydrophobic interactions .

Thiadiazole Derivatives with Varied Terminal Groups

N-(5-Ethyl-1,3,4-Thiadiazol-2-yl)-2-[4-(2-Fluorophenyl)Piperazin-1-yl]Acetamide ()

  • Structural Differences : The ethyl group on the thiadiazole and fluorophenyl on piperazine contrast with the target’s methylisoxazole and furan-carbonyl.

2-{[5-(4-[3,4-Dimethoxyphenylacetyl]piperazin-1-yl)-1,3,4-thiadiazol-2-yl]sulfanyl}-N-(5-methylisoxazol-3-yl)acetamide ()

  • Structural Differences : The 3,4-dimethoxyphenylacetyl group on piperazine introduces bulkier, polar substituents.
  • Bioactivity Implications : Methoxy groups may enhance solubility and π-cation interactions, but steric hindrance could reduce binding affinity compared to the target’s furan-carbonyl .

Oxadiazole vs. Thiadiazole Core Analogues ()

Compounds like 10g–10j in feature 1,3,4-oxadiazoles instead of thiadiazoles.

  • Thermodynamic Stability : Thiadiazoles generally exhibit higher thermal stability (e.g., compound 4h’s melting point of 180–182°C vs. oxadiazole derivatives at ~160–170°C) .

Comparative Data Tables

Compound Name Core Structure Piperazine Substituent Terminal Group Melting Point (°C) Key Functional Groups
Target Compound 1,3,4-Thiadiazole Furan-2-carbonyl 5-Methylisoxazole Not reported Thioether, Acetamide, Isoxazole
N-(5-(4-Chlorophenyl)-1,3,4-Thiadiazol-2-yl)-2-(4-(Furan-2-Carbonyl)Piperazin-1-yl) Acetamide (4h, ) 1,3,4-Thiadiazole Furan-2-carbonyl 4-Chlorophenyl 180–182 Amide, Chlorophenyl
2-((5-(4-(Cyclopropanecarbonyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide () 1,3,4-Thiadiazole Cyclopropanecarbonyl 5-Methylisoxazole Not reported Thioether, Cyclopropane
N-(5-Ethyl-1,3,4-Thiadiazol-2-yl)-2-[4-(2-Fluorophenyl)Piperazin-1-yl]Acetamide () 1,3,4-Thiadiazole 2-Fluorophenyl Ethyl Not reported Fluorophenyl, Ethyl

Biological Activity

The compound 2-((5-(4-(furan-2-carbonyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide is a complex organic molecule that integrates various pharmacologically relevant moieties. The structural components suggest potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the biological activity of this compound, supported by data tables and relevant case studies.

Structural Overview

The compound consists of:

  • Thiadiazole ring : Known for diverse biological activities including antimicrobial and anticancer properties.
  • Piperazine moiety : Often associated with various therapeutic effects, including anxiolytic and antidepressant activities.
  • Furan and isoxazole groups : These heterocycles are recognized for their roles in enhancing drug efficacy and selectivity.

Antimicrobial Activity

Research indicates that thiadiazole derivatives exhibit significant antimicrobial properties. For instance, compounds with similar structures have shown activity against Gram-positive and Gram-negative bacteria.

CompoundStructureBiological Activity
Thiadiazole DerivativesThiadiazoleAntibacterial against E. coli and S. aureus
Piperazine DerivativesPiperazineAntimicrobial properties
Furan-containing CompoundsFuranAntioxidant and anticancer activities

Studies have reported that derivatives of 1,3,4-thiadiazoles possess varying degrees of antibacterial activity depending on the substituents present on the thiadiazole nucleus. For example, compounds with electron-withdrawing groups have been noted to enhance antibacterial efficacy significantly .

Anticancer Activity

The anticancer potential of thiadiazole derivatives has been extensively documented. A study evaluating the cytotoxic effects of 1,3,4-thiadiazole derivatives on various cancer cell lines (e.g., MCF-7 for breast cancer and HepG2 for liver cancer) demonstrated promising results.

CompoundCell LineIC50 (µM)
5-(4-Chlorophenyl)-1,3,4-thiadiazol-2-aminesMCF-715
5-(4-Chlorophenyl)-1,3,4-thiadiazol-2-aminesHepG220
5-Aryl-1,3,4-thiadiazolesMCF-710

The mechanism of action appears to involve the induction of apoptosis in cancer cells through mitochondrial pathways and the inhibition of cell proliferation .

Case Studies

  • Study on Antibacterial Activity :
    In vitro assays showed that compounds derived from 1,3,4-thiadiazoles exhibited significant antibacterial activity against a panel of pathogens including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were notably low for certain derivatives, indicating strong efficacy .
  • Anticancer Evaluation :
    A series of novel thiadiazole-based compounds were synthesized and tested against multiple cancer cell lines. The results indicated that compounds with specific substitutions on the thiadiazole ring had enhanced cytotoxicity compared to standard chemotherapeutics like 5-Fluorouracil. For instance, a compound with a piperazine ring showed an IC50 value significantly lower than that of control drugs .

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